4-Nitropiperidine 4-Nitropiperidine
Brand Name: Vulcanchem
CAS No.: 890853-07-3
VCID: VC8148237
InChI: InChI=1S/C5H10N2O2/c8-7(9)5-1-3-6-4-2-5/h5-6H,1-4H2
SMILES: C1CNCCC1[N+](=O)[O-]
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol

4-Nitropiperidine

CAS No.: 890853-07-3

Cat. No.: VC8148237

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

4-Nitropiperidine - 890853-07-3

Specification

CAS No. 890853-07-3
Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
IUPAC Name 4-nitropiperidine
Standard InChI InChI=1S/C5H10N2O2/c8-7(9)5-1-3-6-4-2-5/h5-6H,1-4H2
Standard InChI Key OWXZCNQZUBIVHN-UHFFFAOYSA-N
SMILES C1CNCCC1[N+](=O)[O-]
Canonical SMILES C1CNCCC1[N+](=O)[O-]

Introduction

Structural and Nomenclature Considerations

Piperidine vs. Pyridine Frameworks

Piperidine (C₅H₁₁N) is a six-membered saturated heterocycle with one nitrogen atom, while pyridine (C₅H₅N) is an aromatic six-membered ring with a single nitrogen. Nitration at the 4-position of piperidine would yield 4-Nitropiperidine, but no synthesis or characterization data for this compound exists in the provided sources . By contrast, 4-Nitropyridine and its N-oxide are well-documented, with established synthetic pathways and applications .

4-Nitropyridine N-Oxide: Synthesis and Properties

Synthesis Pathways

4-Nitropyridine N-oxide (C₅H₄N₂O₃) is synthesized via nitration of pyridine N-oxide. Pyridine itself resists direct electrophilic nitration due to electron-deficient aromaticity, but its N-oxide derivative activates the ring for nitration at the 4-position . The reaction typically employs mixed acids (HNO₃/H₂SO₄) under controlled conditions to avoid polynitration .

Key Reaction:

Pyridine N-oxide+HNO3H2SO44-Nitropyridine N-oxide+H2O\text{Pyridine N-oxide} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitropyridine N-oxide} + \text{H}_2\text{O}

This step is highly exothermic and benefits from microreactor technology to improve safety and yield .

Physicochemical Properties

PropertyValueSource
Molecular Weight140.1 g/mol
Melting Point159–162 °C
Density1.5657 (estimated)
SolubilitySoluble in DMSO; insoluble in water
pKa-1.37 (predicted)

The electron-withdrawing nitro group and N-oxide moiety create a polarized structure, confirmed by gas-phase electron diffraction and DFT calculations . The N→O semipolar bond length shortens compared to non-nitrated pyridine N-oxide, indicating enhanced electron withdrawal .

4-Nitropyridine: Derivative Synthesis and Applications

Reduction of 4-Nitropyridine N-Oxide

4-Nitropyridine (C₅H₄N₂O₂) is produced by reducing 4-Nitropyridine N-oxide. A continuous flow method using phosphorus trichloride (PCl₃) in acetonitrile achieves an 83% yield at 50°C :

Continuous Flow Synthesis :

  • Nitration: Pyridine N-oxide → 4-Nitropyridine N-oxide (mixed acid, microreactor).

  • Reduction: 4-Nitropyridine N-oxide + PCl₃ → 4-Nitropyridine (residence time: 5 min).

Properties of 4-Nitropyridine

PropertyValueSource
Molecular Weight124.1 g/mol
Melting Point49–50 °C
Boiling Point85 °C (15 Torr)
pKa1.61 (25°C)

The compound’s low pKa reflects strong electron withdrawal by the nitro group, enhancing reactivity toward nucleophilic substitution .

Applications of 4-Nitropyridine Derivatives

Pharmaceutical and Agricultural Intermediates

4-Nitropyridine serves as a precursor for 4-aminopyridine (a potassium channel blocker) and pesticidal agents. Its N-oxide derivative inhibits bacterial quorum sensing and Na,K-ATPase activity, suggesting biomedical potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator